molecular formula C9H13ClFN B6183084 3-fluoro-4-(propan-2-yl)aniline hydrochloride CAS No. 2613385-13-8

3-fluoro-4-(propan-2-yl)aniline hydrochloride

Cat. No.: B6183084
CAS No.: 2613385-13-8
M. Wt: 189.7
InChI Key:
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Description

3-Fluoro-4-(propan-2-yl)aniline hydrochloride is a chemical compound characterized by the presence of a fluorine atom and an isopropyl group attached to an aniline moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(propan-2-yl)aniline hydrochloride typically involves the following steps:

  • Nitration: The starting material, 3-fluoro-4-(propan-2-yl)benzene, undergoes nitration to form 3-fluoro-4-(propan-2-yl)nitrobenzene.

  • Reduction: The nitro group in 3-fluoro-4-(propan-2-yl)nitrobenzene is reduced to an amine group, resulting in 3-fluoro-4-(propan-2-yl)aniline.

  • Acidification: The aniline is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form corresponding nitroso, nitro, and azo compounds.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: Typical reagents include halogens, nitric acid, and sulfuric acid.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds, and azo compounds.

  • Reduction: Amine derivatives and other reduced forms.

  • Substitution: Halogenated derivatives and nitro-substituted compounds.

Scientific Research Applications

3-Fluoro-4-(propan-2-yl)aniline hydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties in drug development.

  • Industry: The compound is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-fluoro-4-(propan-2-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Fluoro-4-(propan-2-yl)benzoic acid

  • 3-Fluoro-4-(methanesulfonamido)phenylmethyl-7-propan-2-yl-2H-chromene-3-carboxamide

  • 2-Fluoro-4-[1,1,1,3,3,3-hexafluoro-2-(3-fluoro-4-hydroxyphenyl)propan-2-yl]phenol

Uniqueness: 3-Fluoro-4-(propan-2-yl)aniline hydrochloride is unique due to its specific combination of fluorine and isopropyl groups, which influence its chemical reactivity and biological activity. This combination provides distinct advantages in certain applications compared to similar compounds.

Properties

CAS No.

2613385-13-8

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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